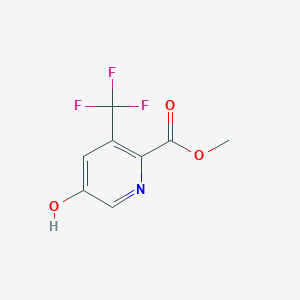
Methyl (3-chloropropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-chloropropyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is particularly known for its applications in organic synthesis and as an intermediate in the production of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (3-chloropropyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, 3-chloropropylamine and methyl chloroformate, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-chloropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates, amines, and thiols.
Hydrolysis: Products include 3-chloropropylamine and carbon dioxide.
Oxidation and Reduction: Products include corresponding oxides and amines.
Wissenschaftliche Forschungsanwendungen
Methyl (3-chloropropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying carbamate metabolism.
Medicine: It is explored for its potential use in the development of new drugs, particularly as enzyme inhibitors.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
The mechanism of action of methyl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit the activity of enzymes such as acetylcholinesterase by carbamoylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve impulses. The compound’s molecular targets include the active sites of enzymes, and the pathways involved are primarily related to neurotransmission and enzyme regulation.
Vergleich Mit ähnlichen Verbindungen
Methyl (3-chloropropyl)carbamate can be compared with other carbamates such as ethyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, they differ in their substituents and, consequently, their chemical properties and applications.
Ethyl Carbamate: Known for its use in the synthesis of pharmaceuticals and as a model compound in toxicology studies.
Phenyl Carbamate: Used in the production of polymers and as a stabilizer in the manufacture of plastics.
This compound is unique due to its specific substituent, the 3-chloropropyl group, which imparts distinct reactivity and applications compared to other carbamates.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
Eigenschaften
CAS-Nummer |
63656-12-2 |
|---|---|
Molekularformel |
C5H10ClNO2 |
Molekulargewicht |
151.59 g/mol |
IUPAC-Name |
methyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
HPKWHBDMFYXXBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[3-amino-2-(1,3-dioxoisoindol-2-yl)-3-oxopropyl] benzenecarbothioate](/img/structure/B13991735.png)
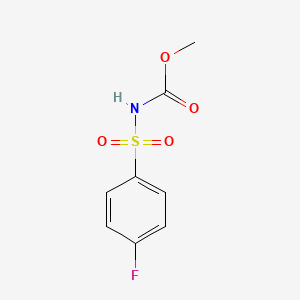
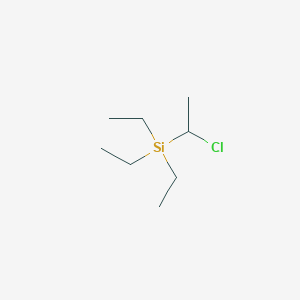

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

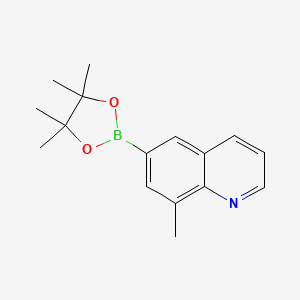
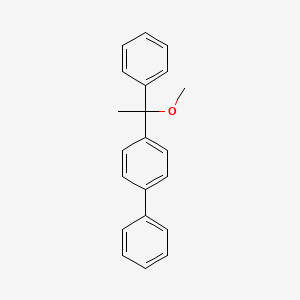
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)
![9,10-Bis[2-(4-methoxyphenyl)ethynyl]anthracene-9,10-diol](/img/structure/B13991807.png)
